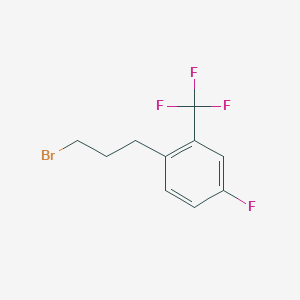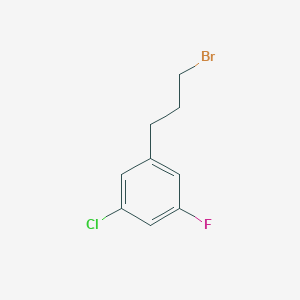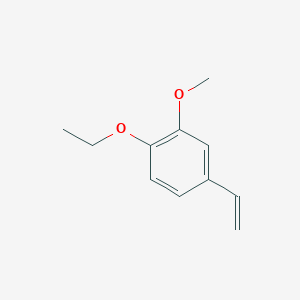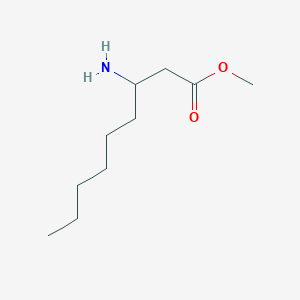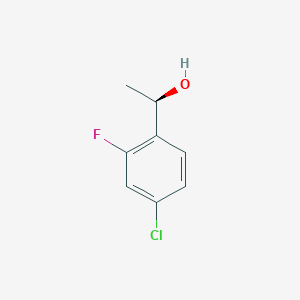![molecular formula C13H18ClNO3 B13607026 tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate](/img/structure/B13607026.png)
tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro-substituted phenyl ring, and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate typically involves the reaction of 3-chloro-4-(2-hydroxyethyl)aniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved using similar synthetic routes but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyethyl group in tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate can undergo oxidation to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules and as a protecting group for amines.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and toxicity of carbamates.
Medicine: this compound has potential applications in medicinal chemistry. It can be used in the design and synthesis of new pharmaceutical agents, particularly those targeting enzymes or receptors that interact with carbamate groups.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The hydroxyethyl group may enhance the compound’s solubility and facilitate its interaction with biological membranes. The chloro group can participate in halogen bonding, further influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar structure but lacks the chloro group.
tert-Butyl N-(4-chlorophenyl)carbamate: Similar structure but lacks the hydroxyethyl group.
tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate: Similar structure but the hydroxy group is directly attached to the phenyl ring.
Uniqueness: tert-Butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate is unique due to the presence of both the chloro and hydroxyethyl groups. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications. The chloro group enhances its reactivity in substitution reactions, while the hydroxyethyl group improves its solubility and potential interactions with biological targets.
Propriétés
Formule moléculaire |
C13H18ClNO3 |
|---|---|
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
tert-butyl N-[3-chloro-4-(2-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-10-5-4-9(6-7-16)11(14)8-10/h4-5,8,16H,6-7H2,1-3H3,(H,15,17) |
Clé InChI |
VNSCQDCAADKASD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CCO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{5-Methylspiro[2.3]hexan-5-yl}methanaminehydrochloride](/img/structure/B13606952.png)

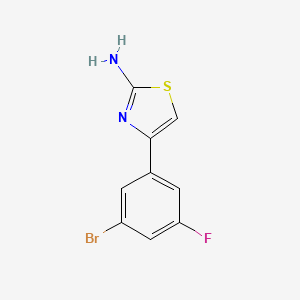
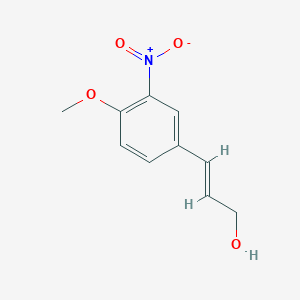
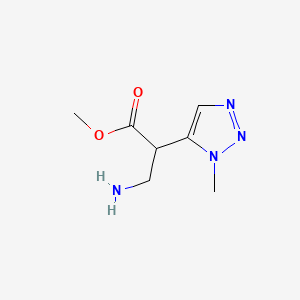
![Tert-butyl1-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13606983.png)
![5-[(Propan-2-yloxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B13606991.png)


